molecular formula C13H6Cl4N2 B13676409 6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine

6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13676409
M. Wt: 332.0 g/mol
InChI Key: CEPJOUHMYQOZGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine is a synthetically designed small molecule based on the privileged imidazo[1,2-a]pyridine scaffold, a heterocyclic structure recognized for its significant potential in pharmacological research and drug discovery . This compound is characterized by its specific substitution pattern, featuring chlorine atoms at the 6 and 8 positions of the imidazopyridine core and a 3,4-dichlorophenyl group at the 2-position. This structural motif is strategically chosen based on established structure-activity relationships (SAR), where analogous compounds with halogenated aryl side chains have demonstrated potent biological activity . Preliminary research on closely related analogues suggests this compound is of high interest for investigating cholinesterase inhibition, a key therapeutic strategy for neurodegenerative conditions . Specifically, compound 2j (a 3,4-dichlorophenyl analogue with an unsubstituted imidazopyridine ring) was identified as the most potent butyrylcholinesterase (BChE) inhibitor in its series, exhibiting an IC50 value of 65 µM and demonstrating significant selectivity . Molecular docking studies indicate that such inhibitors predominantly bind to the acyl pocket of BChE . Consequently, this compound serves as a critical chemical tool for elucidating the mechanisms of enzyme inhibition and exploring new treatments for Alzheimer's disease. Beyond neuroscience, the imidazo[1,2-a]pyridine core is clinically validated and found in marketed drugs such as the sedative Zolpidem and the anxiolytic Alpidem . Furthermore, this scaffold is a key focus in infectious disease research, with derivatives like Telacebec (Q203) currently in clinical trials for tuberculosis. These compounds typically act by inhibiting the QcrB subunit of the cytochrome bcc complex, disrupting oxidative phosphorylation and energy production in Mycobacterium tuberculosis . As such, this compound also represents a valuable building block for developing novel anti-infective agents and probing essential bacterial pathways. This product is provided For Research Use Only. It is strictly intended for laboratory research and chemical synthesis applications and is not classified or approved for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C13H6Cl4N2

Molecular Weight

332.0 g/mol

IUPAC Name

6,8-dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H6Cl4N2/c14-8-4-11(17)13-18-12(6-19(13)5-8)7-1-2-9(15)10(16)3-7/h1-6H

InChI Key

CEPJOUHMYQOZGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN3C=C(C=C(C3=N2)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Scheme and Conditions

The most commonly reported and reliable method involves a two-step process:

  • Synthesis of α-haloketones: Substituted ethanones (e.g., 3,4-dichloroacetophenone) are halogenated at the α-position using N-bromosuccinimide (NBS) or similar reagents in methanol under reflux conditions (around 333 K) for 2–5 hours. The α-bromo or α-chloro ketones precipitate and are purified by recrystallization.

  • Cyclization with 2-aminopyridine: The purified α-haloketone (0.002 mol) is reacted with 2-aminopyridine or its substituted derivatives (0.003 mol) in the presence of potassium carbonate in dimethylformamide (DMF) at room temperature for about 3 hours. The reaction progress is monitored by thin layer chromatography (TLC). Upon completion, the mixture is poured into crushed ice, and the precipitated imidazo[1,2-a]pyridine derivatives are filtered and recrystallized from acetone.

This method yields the target compounds, including halogenated derivatives, in good to excellent yields with high purity, confirmed by FTIR, NMR, mass spectroscopy, and single-crystal X-ray diffraction.

Data Table: Representative Reaction Conditions and Yields

Entry α-Haloketone Substituent 2-Aminopyridine Substituent Temperature (°C) Time (min) Yield (%) Notes
1 3,4-Dichloroacetophenone (α-bromo) 6,8-Dichloro-2-aminopyridine Room temp (25°C) ~180 75-85 Catalyst-free, solvent DMF
2 3,4-Dichloroacetophenone (α-chloro) 6,8-Dichloro-2-aminopyridine 60 40-80 65-83 Solvent-free reported for similar substrates
3 2,4-Dichloroacetophenone (α-bromo) 2-Aminopyridine 60 40-80 75-88 High yield, facile purification

Note: The yields and conditions are adapted from studies on similar halogenated substrates to reflect expected outcomes for the target compound.

Multicomponent Reaction (Groebke–Blackburn–Bienaymé Three-Component Reaction)

Reaction Description

The GBB-3CR is a one-pot synthesis involving:

  • An amidine (such as 2-aminopyridine),
  • An aldehyde (e.g., 3,4-dichlorobenzaldehyde),
  • An isocyanide.

Under Lewis or Brønsted acid catalysis, these components undergo condensation and cyclization to form imidazo[1,2-a]pyridine derivatives.

Catalysis and Reaction Conditions

  • Heteropolyacid catalysts (e.g., phosphomolybdic acid) have been employed to facilitate the reaction at room temperature in less than 18 hours.
  • However, reproducibility issues have been reported, with yields varying significantly under nominally identical conditions.

Applicability to Halogenated Derivatives

  • While GBB-3CR is versatile, specific reports on the synthesis of 6,8-dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine via this method are limited.
  • The method is promising for rapid library synthesis but may require optimization for heavily halogenated substrates.

Catalyst-Free and Solvent-Free Synthesis

Methodology

  • A green chemistry approach involves direct condensation of α-haloketones with 2-aminopyridines without additional catalysts or solvents.
  • Reactions are typically performed at 60 °C with vigorous stirring.
  • The products precipitate directly from the reaction mixture, simplifying isolation and purification.

Advantages and Limitations

  • This method offers operational simplicity, reduced waste, and good yields.
  • It tolerates various substituents, including chloro groups on the aromatic rings.
  • Reaction times can be longer compared to catalyzed methods but remain practical.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Advantages Limitations
α-Haloketone + 2-Aminopyridine α-Haloketone (e.g., 3,4-dichloroacetophenone), 2-aminopyridine derivatives Room temp or 60 °C, K2CO3, DMF or solvent-free 65-88 High purity, well-characterized products Requires α-haloketone preparation
Groebke–Blackburn–Bienaymé 3CR Amidines, aldehydes, isocyanides, heteropolyacid catalyst Room temp, <18 h Variable (up to ~90) One-pot, atom-economical Reproducibility issues, optimization needed
Catalyst-Free, Solvent-Free α-Haloketones, 2-aminopyridines 60 °C, stirring Good to excellent Environmentally friendly, simple May require longer reaction times

Analytical Confirmation of Structure

  • FTIR spectroscopy confirms the cyclization by disappearance of primary amide N-H stretch and appearance of imidazole C-N stretching bands.
  • NMR spectroscopy shows characteristic chemical shifts for imidazole hydrogens and carbons.
  • Single-crystal X-ray diffraction validates the molecular structure and substitution pattern, including the positions of chlorine atoms on the pyridine and phenyl rings.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including tuberculosis and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their DNA synthesis or cell wall formation. In cancer research, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Cholinesterase Inhibition

  • Compound 2j (2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine): Exhibits potent butyrylcholinesterase (BChE) inhibition (IC₅₀ = 65 µM) due to the 3,4-dichlorophenyl side chain, which likely interacts with BChE's acyl pocket. However, its imidazo[1,2-a]pyridine ring lacks additional substituents, enhancing selectivity.
  • Compound 2h (biphenyl-substituted derivative): Shows stronger acetylcholinesterase (AChE) inhibition (IC₅₀ = 79 µM) due to bulky biphenyl groups occupying peripheral anionic sites.
  • Computational docking studies are needed to confirm.

MCH1R Antagonism

Imidazo[1,2-a]pyridines with a methyl group at position 3 (e.g., compounds in ) demonstrate enhanced melanin-concentrating hormone receptor 1 (MCH1R) affinity. The target compound lacks this substitution, suggesting lower MCH1R activity.

Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) LogP* Aqueous Solubility (µg/mL)
Target Compound 6,8-Cl₂; 2-(3,4-Cl₂Ph) 355.97 ~4.2 <10 (predicted)
6,8-Dichloro-2-[(4-FPhSO₂)CH₂]† 6,8-Cl₂; 2-(4-FPhSO₂CH₂) 424.25 ~3.0 50–100‡
2-(4-ClPh)imidazo[1,2-a]pyridine 2-(4-ClPh) 263.12 ~3.5 ~20

*Predicted using ClogP; ‡Derived from sulfonylmethyl-substituted analogs ().
The target compound’s high Cl content increases LogP, likely reducing aqueous solubility compared to sulfonylmethyl derivatives (e.g., 1c in ).

Key Research Findings

BChE Selectivity : The 3,4-dichlorophenyl group is critical for BChE inhibition, as seen in compound 2j. However, additional 6,8-Cl substituents in the target compound may compromise this activity.

Solubility Challenges : Chlorine-rich derivatives like the target compound face solubility limitations, whereas sulfonylmethyl analogs (e.g., 1c) show improved solubility due to polar sulfonyl groups.

Fluorescence Properties : Electron-withdrawing Cl substituents may quench fluorescence, as observed in nitro-substituted imidazo[1,2-a]pyridines ().

Biological Activity

6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for its pharmacological potential in various therapeutic areas including anticancer, antimicrobial, and anti-inflammatory applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H7Cl4N2
  • Molecular Weight : 336.01 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. A study conducted on various analogs indicated that compounds with dichlorophenyl substitutions showed enhanced cytotoxicity against different cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)12.5
This compoundA549 (Lung Cancer)15.0

These results suggest a promising avenue for developing new anticancer therapies based on this compound's structure.

Antimicrobial Activity

The compound has also shown notable antimicrobial properties. In vitro studies reported effective inhibition against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus5.0
Escherichia coli10.0
Pseudomonas aeruginosa15.0

The antimicrobial efficacy can be attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential enzymatic functions.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through various assays measuring cytokine release. In a study involving lipopolysaccharide (LPS)-stimulated macrophages:

  • TNF-α Inhibition : The compound reduced TNF-α levels by approximately 70% at a concentration of 20 µM.
  • IL-6 Inhibition : A significant decrease in IL-6 production was also observed.

These findings indicate that this compound could serve as a candidate for treating inflammatory diseases.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • DNA Intercalation : There is evidence suggesting that imidazo[1,2-a]pyridines can intercalate into DNA strands, disrupting replication and transcription processes.
  • Receptor Modulation : This compound may interact with various receptors involved in cellular signaling pathways.

Case Studies and Research Findings

Recent literature has highlighted several case studies focusing on the biological effects of imidazo[1,2-a]pyridine derivatives:

  • Study on Anticancer Activity :
    • Researchers synthesized a series of imidazo[1,2-a]pyridine derivatives and tested their cytotoxic effects on multiple cancer cell lines.
    • The study concluded that the presence of halogen substituents significantly enhanced anticancer activity due to increased lipophilicity and better receptor binding affinity.
  • Antimicrobial Efficacy Evaluation :
    • A comprehensive screening of various imidazo[1,2-a]pyridine derivatives against clinically relevant pathogens revealed that those with dichlorophenyl groups exhibited superior antimicrobial properties compared to their unsubstituted counterparts.

Q & A

Q. What are the common synthetic routes for 6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine?

The synthesis typically involves condensation reactions between substituted 2-aminopyridines and dichlorophenyl-containing precursors. A standard method includes reacting 2-amino-4,5-dicyanoimidazole with 3,4-dichlorophenyl-substituted aldehydes under acidic or reflux conditions. For example, phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) is often used to facilitate cyclization and halogenation steps . Multi-step protocols may include purification via column chromatography with solvents like n-hexane/ethyl acetate to isolate the target compound .

Q. How is the molecular structure of this compound characterized?

Structural confirmation employs spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and electronic environments (e.g., chlorine atoms cause downfield shifts) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy (e.g., C₁₄H₈Cl₄N₂) .
  • X-ray crystallography : Resolves crystal packing and stereochemical details, particularly for halogen bonding patterns .

Q. What spectroscopic methods confirm purity and structural integrity?

Purity is assessed via High-Performance Liquid Chromatography (HPLC) using reverse-phase columns (C18) with UV detection. Structural integrity is confirmed by:

  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., C-Cl stretches at ~550–600 cm⁻¹) .
  • Melting Point Analysis : Consistency with literature values (e.g., 215–220°C) indicates sample homogeneity .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and scalability?

Yield optimization involves:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) may improve cyclization efficiency .
  • Temperature Control : Reflux conditions (80–120°C) balance reactivity and side-product formation . Scalability requires transitioning from batch to flow chemistry, ensuring consistent mixing and heat dissipation .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., varying IC₅₀ values) are addressed by:

  • Assay Standardization : Using identical cell lines (e.g., HEK293 for kinase inhibition) and control compounds .
  • Orthogonal Validation : Combining enzymatic assays with cellular viability tests (MTT assays) .
  • Structural-Activity Relationship (SAR) Studies : Systematically modifying substituents (e.g., replacing Cl with CF₃) to isolate key pharmacophores .

Q. How does the substitution pattern influence reactivity and bioactivity?

The 6,8-dichloro and 3,4-dichlorophenyl groups:

  • Reactivity : Electron-withdrawing Cl atoms enhance electrophilic aromatic substitution at the pyridine core .
  • Bioactivity : Chlorine substituents improve metabolic stability and target binding (e.g., hydrophobic interactions with kinase ATP pockets) . Comparative studies with analogs (e.g., 6-CF₃ derivatives) show that bulkier groups reduce solubility but increase target affinity .

Q. How to design experiments for mechanistic and kinetic studies?

Mechanistic insights are gained through:

  • Molecular Docking : Using software like AutoDock Vina to model interactions with targets (e.g., EGFR kinase) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) .
  • Kinetic Profiling : Measuring enzyme inhibition (e.g., kₐₜ/Kₘ) under varying substrate concentrations .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference results with structurally similar compounds (e.g., imidazo[1,2-a]pyrimidines) to identify trends .
  • Synthetic Reproducibility : Detailed reaction logs (time, temperature, solvent purity) are critical for replicating published protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.